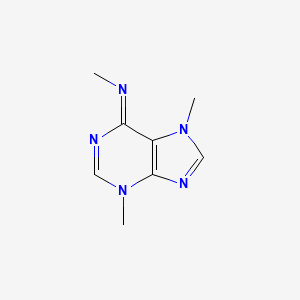
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine is a chemical compound with a unique structure that includes a purine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine typically involves multiple steps, including the formation of the purine ring and subsequent modifications to introduce the desired functional groups. One common method involves the use of C15-Wittig salts, which are purified and then used in the synthesis of the compound . The reaction conditions often include specific solvents and temperatures to achieve the desired isomeric forms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, sodium borohydride or lithium aluminum hydride can be used for reduction reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with different functional groups, which can be further studied for their unique properties.
Wissenschaftliche Forschungsanwendungen
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine has several scientific research applications across different fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving purine derivatives.
Medicine: Research into its potential therapeutic effects, such as its role in modulating biological targets, is ongoing.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, making the compound of interest for therapeutic applications. The exact molecular targets and pathways are still under investigation, but they likely involve purine-related mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3Z,6Z,9Z)-3,6,9-Octadecatriene
- (3Z,6Z,9Z)-3,6,9-Nonadecatriene
- (3Z,6Z,9Z)-1,3,6,9-Tetraenes
Uniqueness
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine is unique due to its specific structural features and the presence of the purine ring system. This distinguishes it from other similar compounds, which may have different functional groups or chain lengths .
Eigenschaften
CAS-Nummer |
51584-35-1 |
|---|---|
Molekularformel |
C8H11N5 |
Molekulargewicht |
177.21 g/mol |
IUPAC-Name |
N,3,7-trimethylpurin-6-imine |
InChI |
InChI=1S/C8H11N5/c1-9-7-6-8(11-5-12(6)2)13(3)4-10-7/h4-5H,1-3H3 |
InChI-Schlüssel |
SPKZQHOOXGUQAR-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1C2=C(N=CN2C)N(C=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


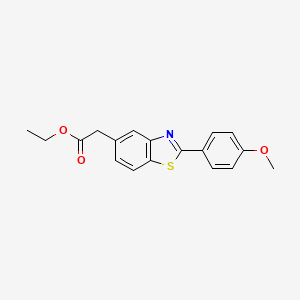



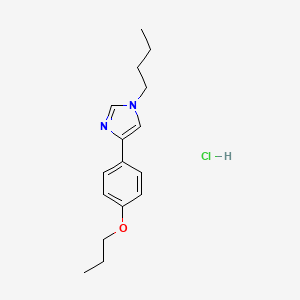
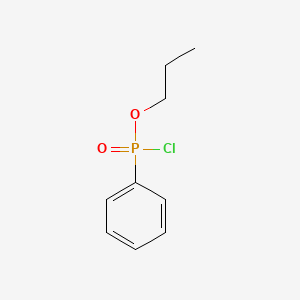


![1,1'-[Oxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14670836.png)


![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
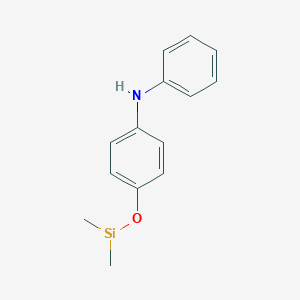
![N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14670869.png)
